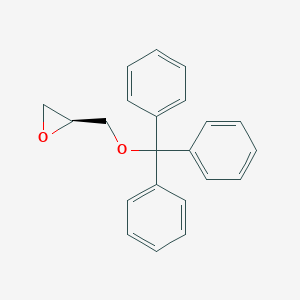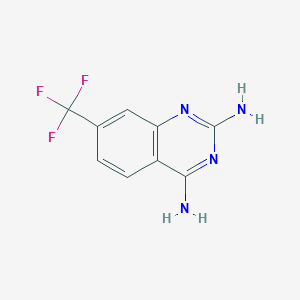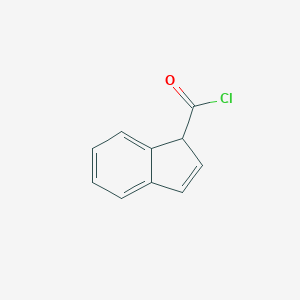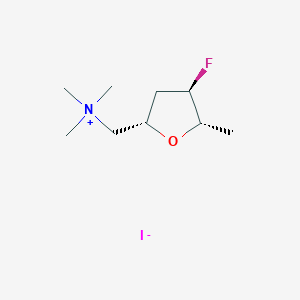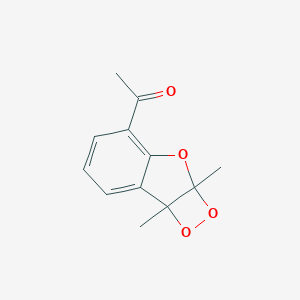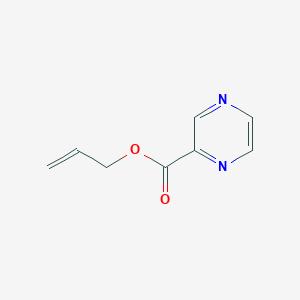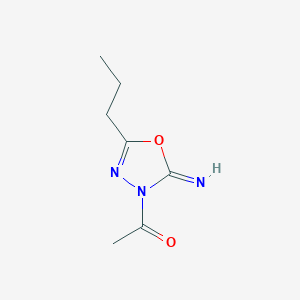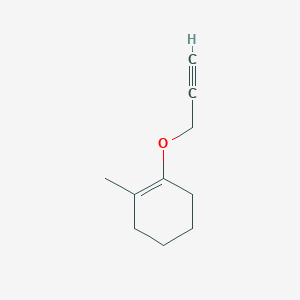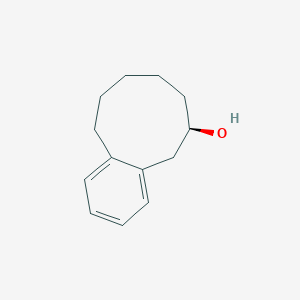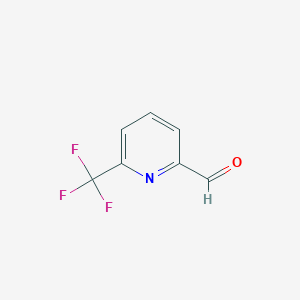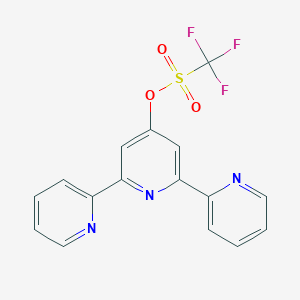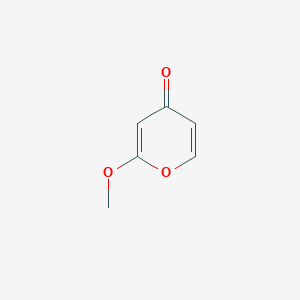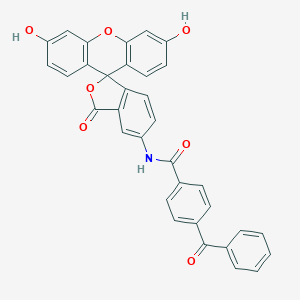
4-Benzoyl(benzoyl)-1-amidofluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl(benzoyl)-1-amidofluorescein, also known as BBF 2, is a fluorescent dye that is widely used in scientific research. The dye is commonly used as a tracer in biological and medical research due to its high sensitivity and specificity. BBF 2 is a derivative of fluorescein and is synthesized by the reaction of fluorescein isothiocyanate with benzoyl chloride.
Mecanismo De Acción
4-Benzoyl(benzoyl)-1-amidofluorescein 2 works by binding to biomolecules such as proteins and nucleic acids. The dye is excited by light of a specific wavelength and emits fluorescence at a longer wavelength. This fluorescence can be detected and quantified, allowing researchers to visualize and measure the labeled biomolecules.
Efectos Bioquímicos Y Fisiológicos
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is a relatively inert dye and does not have any significant biochemical or physiological effects on cells or tissues. However, the dye can bind to biomolecules and interfere with their function if used in high concentrations. Therefore, it is important to use 4-Benzoyl(benzoyl)-1-amidofluorescein 2 at appropriate concentrations in research experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Benzoyl(benzoyl)-1-amidofluorescein 2 has several advantages for lab experiments. The dye is highly sensitive and specific, allowing for accurate labeling and detection of biomolecules. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using 4-Benzoyl(benzoyl)-1-amidofluorescein 2. The dye can be expensive, and it may not be suitable for labeling certain biomolecules or in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in scientific research. One direction is the development of new derivatives of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 with improved properties such as higher sensitivity or longer fluorescence lifetime. Another direction is the application of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in new areas of research such as drug discovery or diagnostics. Finally, the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in combination with other imaging techniques such as electron microscopy or X-ray crystallography could provide new insights into the structure and function of biomolecules.
Métodos De Síntesis
The synthesis of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 involves the reaction of fluorescein isothiocyanate with benzoyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified by chromatography to obtain the pure 4-Benzoyl(benzoyl)-1-amidofluorescein 2.
Aplicaciones Científicas De Investigación
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is widely used as a tracer in biological and medical research. The dye is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also used in fluorescence microscopy, flow cytometry, and other imaging techniques. The dye is highly sensitive and specific, making it a valuable tool in research.
Propiedades
Número CAS |
130991-96-7 |
|---|---|
Nombre del producto |
4-Benzoyl(benzoyl)-1-amidofluorescein |
Fórmula molecular |
C34H21NO7 |
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide |
InChI |
InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39) |
Clave InChI |
GAHUUHZFTHBTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Otros números CAS |
130991-96-7 |
Sinónimos |
4-benzoyl(benzoyl)-1-amidofluorescein BzAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
